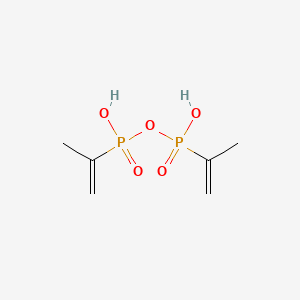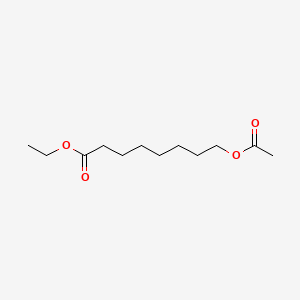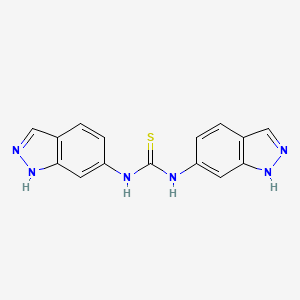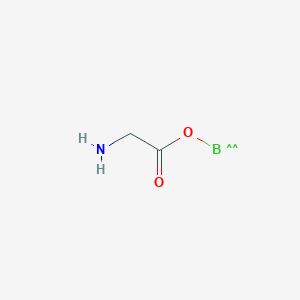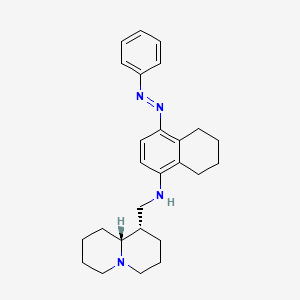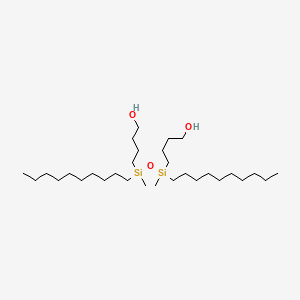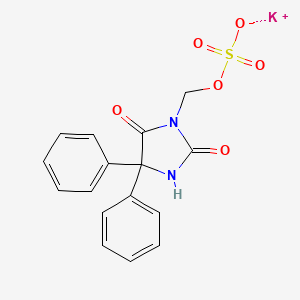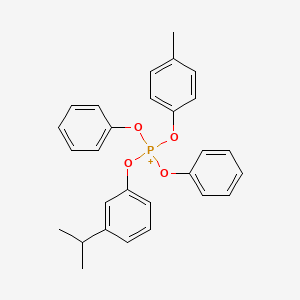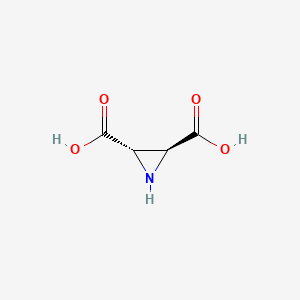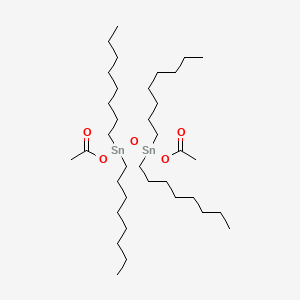
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate is a complex organic compound with the molecular formula C22H49N5O3. This compound is characterized by its long aliphatic chain and multiple amine groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate typically involves a multi-step process:
Formation of Intermediate Amines: The initial step involves the reaction of ethylenediamine with dodecanoic acid to form N-(2-aminoethyl)dodecanamide.
Sequential Amination: The intermediate is then subjected to further amination reactions with ethylenediamine to introduce additional amine groups, resulting in N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide.
Acetylation: Finally, the compound is treated with acetic acid to form the monoacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent owing to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate
- N-(2-((2-((2-Hydroxyethyl)amino)ethyl)amino)ethyl)dodecanamide
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate stands out due to its specific combination of a long aliphatic chain and multiple amine groups, which confer unique amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and micelle formation.
Properties
CAS No. |
93942-05-3 |
|---|---|
Molecular Formula |
C18H40N4O.C2H4O2 C20H44N4O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C18H40N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-18(23)22-17-16-21-15-14-20-13-12-19;1-2(3)4/h20-21H,2-17,19H2,1H3,(H,22,23);1H3,(H,3,4) |
InChI Key |
BDAXPZBSGOKZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


